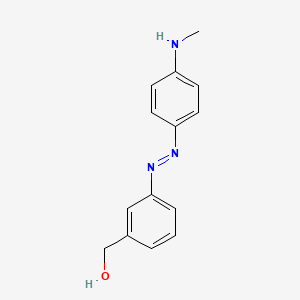
3-((p-Methylaminophenyl)azo)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((p-Methylaminophenyl)azo)benzyl alcohol is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds listed in the NIOSH Pocket Guide typically involve standard synthetic routes used in industrial and laboratory settings. These methods may include:
Direct Synthesis: Combining raw materials under controlled conditions to form the desired compound.
Catalytic Reactions: Using catalysts to accelerate the reaction process and improve yield.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical processes, including:
Batch Processing: Producing the compound in discrete batches with specific quantities of reactants.
Continuous Processing: Continuously feeding reactants into a reactor and continuously removing products, allowing for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Compounds like “NIOSH/DO9950000” may undergo various types of chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents to form oxides or other products.
Reduction: Reaction with reducing agents to gain electrons and form reduced products.
Substitution: Replacement of one functional group with another in the compound’s structure.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Catalysts: Such as palladium on carbon, platinum, and nickel.
Major Products Formed
The major products formed from these reactions depend on the specific compound and reaction conditions. For example, oxidation may produce oxides, while reduction may yield alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, compounds like “NIOSH/DO9950000” are used as reagents, catalysts, or intermediates in various chemical reactions and processes.
Biology
In biology, these compounds may be used in biochemical assays, as markers or probes, or in the study of biological pathways and mechanisms.
Medicine
In medicine, such compounds may have applications in drug development, diagnostics, or as therapeutic agents.
Industry
In industry, these compounds may be used in manufacturing processes, as additives, or in the production of other chemicals and materials.
Mecanismo De Acción
The mechanism of action for compounds like “NIOSH/DO9950000” involves their interaction with molecular targets and pathways. This may include:
Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.
Enzyme Inhibition or Activation: Modulating the activity of enzymes involved in biochemical pathways.
Signal Transduction: Affecting the transmission of signals within cells, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to “NIOSH/DO9950000” may include other chemicals listed in the NIOSH Pocket Guide, such as:
- Manganese Compounds
- Tellurium Compounds
- Inorganic Tin Compounds
Uniqueness
The uniqueness of “NIOSH/DO9950000” lies in its specific chemical structure, properties, and applications, which may differ from other similar compounds in terms of reactivity, toxicity, and industrial uses.
Propiedades
Número CAS |
69321-20-6 |
|---|---|
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
[3-[[4-(methylamino)phenyl]diazenyl]phenyl]methanol |
InChI |
InChI=1S/C14H15N3O/c1-15-12-5-7-13(8-6-12)16-17-14-4-2-3-11(9-14)10-18/h2-9,15,18H,10H2,1H3 |
Clave InChI |
CBVMUCWMIQZOFW-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)N=NC2=CC=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


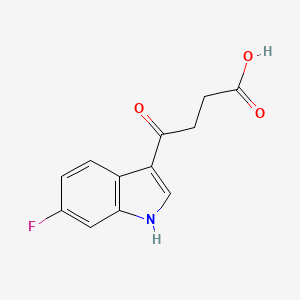
![2-(4'-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12816309.png)
![N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine](/img/structure/B12816323.png)

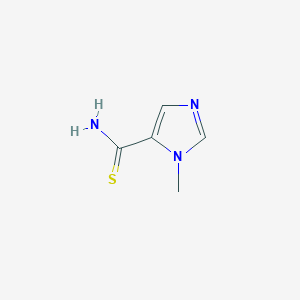
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid](/img/structure/B12816342.png)


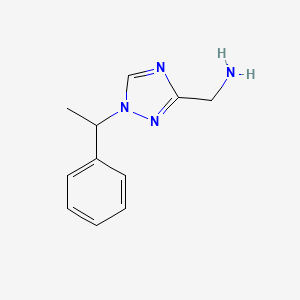
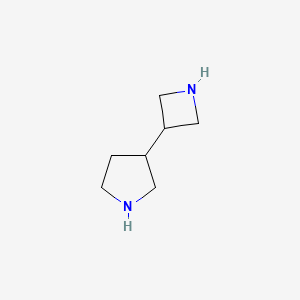

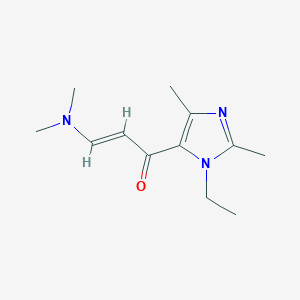

![N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)
